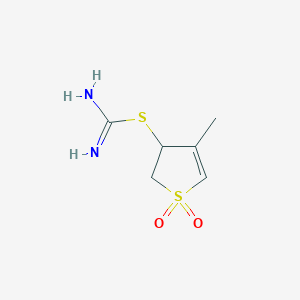
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate, also known as Metam sodium, is a potent soil fumigant used to control soil-borne pests and diseases. It is a colorless to yellowish liquid that is highly soluble in water and has a pungent odor. Metam sodium has been widely used in agriculture and horticulture for several decades due to its effectiveness in controlling soil-borne pathogens and pests.
Mecanismo De Acción
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium works by releasing a toxic gas, methyl isothiocyanate, upon contact with soil moisture. This gas penetrates the soil and kills soil-borne pathogens and pests. The mechanism of action of metam sodium is based on its ability to disrupt cellular processes in the target organisms.
Biochemical and physiological effects:
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium has been shown to have both acute and chronic toxic effects on humans and animals. Acute exposure to metam sodium can cause eye and respiratory irritation, nausea, and vomiting. Chronic exposure to metam sodium can lead to neurological, respiratory, and reproductive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is a potent and effective soil fumigant that can be used to control a wide range of soil-borne pests and diseases. However, its use is associated with several limitations, including its potential toxicity to humans and animals, its high cost, and its potential for environmental contamination.
Direcciones Futuras
There are several future directions for research on metam sodium, including the development of new formulations and application methods that reduce its potential toxicity to humans and animals, the evaluation of its efficacy against emerging soil-borne pathogens and pests, and the investigation of its potential for use in sustainable agriculture practices.
In conclusion, 4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is a powerful soil fumigant that has been widely used in agriculture and horticulture for several decades. Its efficacy in controlling soil-borne pests and diseases has been extensively researched, and it has been shown to be effective against a wide range of pathogens and pests. However, its use is associated with several limitations, including its potential toxicity to humans and animals and its high cost. Future research should focus on developing new formulations and application methods that reduce its potential toxicity and investigating its potential for use in sustainable agriculture practices.
Métodos De Síntesis
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is synthesized by reacting methyl isothiocyanate with sodium methoxide in the presence of a solvent such as methanol. The resulting product is then treated with sulfur dioxide to form the final compound, 4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate.
Aplicaciones Científicas De Investigación
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium has been extensively researched for its efficacy in controlling soil-borne diseases and pests. It has been shown to be effective against a wide range of soil-borne pathogens, including fungi, bacteria, and nematodes. In addition, it has also been shown to be effective in controlling weeds and other pests.
Propiedades
Nombre del producto |
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate |
|---|---|
Fórmula molecular |
C6H10N2O2S2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) carbamimidothioate |
InChI |
InChI=1S/C6H10N2O2S2/c1-4-2-12(9,10)3-5(4)11-6(7)8/h2,5H,3H2,1H3,(H3,7,8) |
Clave InChI |
UJTMCVQEMRFBOZ-UHFFFAOYSA-N |
SMILES |
CC1=CS(=O)(=O)CC1SC(=N)N |
SMILES canónico |
CC1=CS(=O)(=O)CC1SC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,10-bis(2-bromophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B273812.png)
![2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273814.png)
![2-(4-Chlorophenyl)-4-[3,4-(methylenedioxy)benzylidene]-2-oxazolin-5-one](/img/structure/B273815.png)
![3-{[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amino}benzoic acid](/img/structure/B273818.png)

![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273820.png)


![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)


![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)